molecular formula C19H26ClN3O2 B5330399 1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

Cat. No.: B5330399
M. Wt: 363.9 g/mol
InChI Key: DUVUEEXTBFMGNL-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}piperidino)-1-ethanone is a complex organic compound that features a piperazine and piperidine moiety linked through a carbonyl group

Properties

IUPAC Name

1-[4-[4-[(2-chlorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c1-15(24)22-8-6-16(7-9-22)19(25)23-12-10-21(11-13-23)14-17-4-2-3-5-18(17)20/h2-5,16H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUEEXTBFMGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}piperidino)-1-ethanone typically involves multiple steps:

    Formation of 4-(2-Chlorobenzyl)piperazine: This can be achieved by reacting 2-chlorobenzyl chloride with piperazine in the presence of a base such as sodium carbonate.

    Coupling with Piperidine: The 4-(2-chlorobenzyl)piperazine is then reacted with piperidine-4-carboxylic acid chloride to form the desired product. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}piperidino)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-(4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}piperidino)-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}piperidino)-1-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)piperazine
  • 1-(2-Chlorobenzyl)piperidine
  • 4-(2-Chlorobenzyl)piperidine

Uniqueness

1-(4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}piperidino)-1-ethanone is unique due to its dual piperazine and piperidine structure, which may confer distinct pharmacological properties compared to its analogs. The presence of the carbonyl group linking the two moieties adds to its chemical versatility and potential for diverse biological activities.

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